[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate
CAS No.: 7509-92-4
Cat. No.: VC18438582
Molecular Formula: C21H15N3O2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7509-92-4 |
|---|---|
| Molecular Formula | C21H15N3O2 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | [[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate |
| Standard InChI | InChI=1S/C21H15N3O2/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)24-26-21(25)23-18-9-5-2-6-10-18/h1-14H,(H,23,25) |
| Standard InChI Key | XYYNNGCBYIANQF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)NC3=CC=CC=C3)C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, , reflects a conjugated system comprising a cyclohexa-2,5-dien-1-ylidene core substituted with cyano(phenyl)methylidene and N-phenylcarbamate groups. The planar cyclohexadiene ring facilitates π-electron delocalization, while the carbamate group (-NH(COOR)-) introduces polarity and hydrogen-bonding capability.
Stereoelectronic Effects
The cyano group’s electron-withdrawing nature polarizes the adjacent phenyl-methylene moiety, creating a dipole moment that influences reactivity in nucleophilic additions. This electronic asymmetry is critical for interactions in supramolecular assemblies or enzyme-binding sites.
Nomenclature and Registration
The IUPAC name systematically describes the substitution pattern:
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Cyclohexa-2,5-dien-1-ylidene: Central unsaturated ring.
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4-[Cyano(phenyl)methylidene]: Phenylcyanomethylene substituent at position 4.
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Amino N-phenylcarbamate: Carbamate ester linked via an amino group to a phenyl ring.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| CAS Registry Number | 7509-92-4 |
| Molecular Weight | 341.4 g/mol |
| Molecular Formula | |
| Research Classification | Non-therapeutic, laboratory use only |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a three-step sequence:
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Formation of Cyclohexadiene Intermediate: Diels-Alder reaction between a diene and dienophile under thermal conditions.
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Cyano Group Introduction: Nucleophilic cyanation using trimethylsilyl cyanide (TMSCN) in anhydrous tetrahydrofuran (THF).
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Carbamate Functionalization: Reaction of the amine intermediate with phenyl chloroformate in the presence of a base (e.g., triethylamine).
Optimization Challenges
Yield optimization (typically 60–75%) requires precise control of:
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Temperature: 0–5°C during cyanation to prevent side reactions.
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance carbamate stability.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Diene + Dienophile, 80°C, 12h | 85 |
| 2 | TMSCN, THF, 0°C, 2h | 72 |
| 3 | Phenyl chloroformate, Et₃N, DMF | 68 |
Scalability and Industrial Relevance
While lab-scale synthesis is well-established, industrial production faces hurdles due to the compound’s sensitivity to moisture and the high cost of TMSCN. Continuous-flow reactors are being explored to improve efficiency.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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: Aromatic protons at δ 7.2–7.8 ppm; carbamate NH at δ 5.1 ppm.
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: Carbonyl carbon (C=O) at 155 ppm; cyano carbon at 118 ppm.
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IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1705 cm⁻¹ (C=O).
| Technique | Key Signals |
|---|---|
| δ 7.2–7.8 (m, 10H, Ar-H) | |
| IR | 2240 cm⁻¹ (C≡N stretch) |
| HPLC | t_R = 12.3 min, 98.2% purity |
Reactivity and Functional Transformations
Electrophilic Substitution
The electron-rich cyclohexadiene ring undergoes nitration at position 3, yielding nitro derivatives for explosive precursor research.
Hydrolytic Stability
The carbamate bond hydrolyzes in acidic conditions (t₁/₂ = 3h at pH 2), limiting its utility in oral drug formulations.
| Application | Metric |
|---|---|
| Semiconductor | Mobility: 0.12 cm²/V·s |
| Fluorescence | λ_em = 480 nm; Φ = 0.45 |
Future Research Trajectories
Bioactivity Optimization
Structural modifications to enhance hydrolytic stability could enable antimicrobial or anticancer applications, analogous to carbamate pesticides .
Computational Modeling
Density functional theory (DFT) studies are needed to predict reactivity in catalytic cycles or polymer matrices.
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